(3-Azidopropyl)triphenylphosphonium Bromide
Overview
Description
(3-Azidopropyl)triphenylphosphonium Bromide is a chemical compound with the molecular formula C21H21BrN3P and a molecular weight of 426.3 g/mol . It is characterized by the presence of a triphenylphosphonium group attached to a 3-azidopropyl chain. This compound is typically a white to off-white solid and is used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidopropyl)triphenylphosphonium Bromide involves a multi-step process. One common method starts with the reaction of triphenylphosphine with 3-bromopropanol in the presence of a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The resulting intermediate, (3-bromopropyl)triphenylphosphonium bromide, is then reacted with sodium azide to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3-Azidopropyl)triphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the compound.
Copper Catalysts: Often used in cycloaddition reactions involving the azide group.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Substituted Phosphonium Salts: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(3-Azidopropyl)triphenylphosphonium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in click chemistry for the formation of triazoles.
Biology: Employed in the study of mitochondrial function due to its ability to target mitochondria.
Medicine: Investigated for its potential use in drug delivery systems, especially for targeting cancer cells.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (3-Azidopropyl)triphenylphosphonium Bromide involves its ability to target specific cellular components. The triphenylphosphonium group allows the compound to accumulate in mitochondria due to the negative membrane potential. Once inside the mitochondria, the azide group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can affect mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
(3-Bromopropyl)triphenylphosphonium Bromide: A precursor in the synthesis of (3-Azidopropyl)triphenylphosphonium Bromide.
(3-Hydroxypropyl)triphenylphosphonium Bromide: Another related compound used in similar applications.
Uniqueness
This compound is unique due to its azide group, which allows it to participate in a wide range of chemical reactions, particularly cycloaddition reactions. This makes it a valuable reagent in organic synthesis and a useful tool in biological studies .
Biological Activity
(3-Azidopropyl)triphenylphosphonium bromide is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a triphenylphosphonium cation linked to an azidopropyl group, which contributes to its lipophilicity and ability to penetrate cellular membranes. The presence of the azide group enhances its reactivity, making it suitable for various bioorthogonal reactions.
Property | Value |
---|---|
Molecular Formula | C${21}$H${24}$BrN$_{3}$P |
Molecular Weight | 440.34 g/mol |
Appearance | White to light yellow powder |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to target mitochondria, which are crucial for cellular energy production and apoptosis regulation. The compound can accumulate in mitochondria due to its positive charge and lipophilic nature, leading to several potential mechanisms of action:
- Mitochondrial Targeting : The triphenylphosphonium moiety facilitates selective accumulation in mitochondria, enhancing the compound's efficacy in targeting mitochondrial dysfunctions associated with various diseases, including cancer .
- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels within mitochondria, the compound may alter redox signaling pathways, which are critical in cancer progression and neuronal cell signaling .
- Bioorthogonal Chemistry : The azide functionality allows for "click" chemistry applications, enabling the conjugation with other biomolecules for targeted drug delivery systems .
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound, focusing on its effects on cancer cells and mitochondrial function.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC$_{50}$ values were determined as follows:
Cell Line | IC$_{50}$ (µM) |
---|---|
MCF-7 | 12.5 |
PC-3 | 15.0 |
Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways, evidenced by increased caspase activity and altered mitochondrial membrane potential.
Case Study 2: Mitochondrial Function
Another study focused on the impact of this compound on mitochondrial respiration. Using isolated mitochondria from rat liver, researchers observed that the compound enhanced ATP synthesis while decreasing ROS production under oxidative stress conditions. Key findings included:
- Increased ATP Production : A 30% increase in ATP levels compared to control.
- Reduced ROS Levels : A significant decrease in ROS levels was measured via DCFDA assay.
Properties
IUPAC Name |
3-azidopropyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3P.BrH/c22-24-23-17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSIAOCZDOUXLK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693636 | |
Record name | (3-Azidopropyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127611-39-6 | |
Record name | (3-Azidopropyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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